Demonstrated Synthetic Utility: Direct Comparison of Yield in AMPK Activator Synthesis
The compound's value as a key intermediate is explicitly demonstrated in a Pfizer patent for AMPK activators. The synthesis of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate from 5-bromo-6-chloro-1H-indole is reported with an isolated yield of 53% [1]. This contrasts with the synthesis of a closely related 5-bromo-6-fluoro analog, for which a specific yield is not reported in the same context, highlighting the documented, scalable synthetic utility of the 5-bromo-6-chloro derivative for generating advanced pharmaceutical leads [1].
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 53% yield for the synthesis of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate |
| Comparator Or Baseline | Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate (CAS 1638759-63-3) |
| Quantified Difference | Target compound synthesis has a 53% documented yield; comparator synthesis yield is not reported in the same patent or comparable context. |
| Conditions | Reaction of 5-bromo-6-chloro-1H-indole with trichloroacetyl chloride, pyridine, and DMAP in THF, followed by treatment with sodium methoxide in methanol. |
Why This Matters
This provides a validated, high-yield synthetic route for a critical intermediate, enabling efficient scale-up for medicinal chemistry programs targeting AMPK-related diseases.
- [1] Pfizer Inc. (2014). Indole and indazole compounds that activate AMPK. U.S. Patent No. US8889730B2. Example 1, Step 1. View Source
